1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid
Description
1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a benzothiazole moiety fused to a pyrazole ring at the 2-position of benzothiazole and the 1-position of pyrazole, with a carboxylic acid group at the 4-position of the pyrazole (Fig. 1). Benzothiazoles are known for their electron-deficient aromatic systems due to the presence of sulfur and nitrogen atoms, which enhance π-π stacking and hydrogen-bonding capabilities . The carboxylic acid group at position 4 confers acidity (pKa ~2–3) and enables salt formation, improving solubility in polar solvents. This structural framework is associated with diverse biological activities, including anticancer and anti-inflammatory properties .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-10(16)7-5-12-14(6-7)11-13-8-3-1-2-4-9(8)17-11/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDXAFQTIUVEEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=C(C=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzothiazole and pyrazole-4-carboxylic acid.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification under acidic conditions. For example, reaction with ethanol in the presence of H₂SO₄ yields the ethyl ester derivative. Conversely, hydrolysis of the ester regenerates the acid:
Reaction:
1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carboxylic acid + ethanol → ethyl 1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate .
| Reagent/Conditions | Product | Yield |
|---|---|---|
| Ethanol, H₂SO₄, reflux | Ethyl ester | 85–92% |
| NaOH (aqueous), reflux | Carboxylic acid | >90% |
Amide and Hydrazide Formation
The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides. For instance, treatment with hydrazine hydrate produces the hydrazide derivative, a precursor for heterocyclic systems like oxadiazoles :
Reaction:
this compound + hydrazine → 1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carbohydrazide.
| Reagent | Conditions | Application |
|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | Precursor for oxadiazole synthesis |
| Substituted amines | DMF, RT | Bioactive amides |
Metal Complexation
The deprotonated carboxylic acid acts as a ligand for metal ions. Copper(II) complexes derived from similar pyrazole-carboxylic acids exhibit antioxidant activity :
Example:
1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carboxylate + CuCl₂ → Cu(II) complex.
| Metal Salt | Biological Activity | Reference |
|---|---|---|
| CuCl₂ | Superoxide dismutase (SOD) mimic |
Condensation Reactions
The acid participates in Knoevenagel condensations with aldehydes or ketones to form α,β-unsaturated derivatives. For example, reaction with 4-nitrobenzaldehyde yields a propenone analog :
Reaction:
this compound + 4-nitrobenzaldehyde → (E)-3-(4-nitrophenyl)-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-acrylic acid.
| Reagent | Catalyst | Product Use |
|---|---|---|
| Aldehyde/ketone | Piperidine | Anticancer agents |
Heterocyclic Ring Formation
The carboxylic acid is a key intermediate in synthesizing fused heterocycles. Reaction with thiosemicarbazide forms thiazolidinone derivatives, while treatment with CS₂/KOH yields 1,3,4-oxadiazoles :
Example (Oxadiazole Synthesis):
1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carbohydrazide + CS₂/KOH → 5-(1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine.
| Reagent | Conditions | Biological Target |
|---|---|---|
| CS₂, KOH | Reflux, 8–12 hrs | Antiangiogenic agents |
Decarboxylation
Thermal decarboxylation at elevated temperatures (>200°C) removes the carboxylic acid group, yielding 1-(1,3-benzothiazol-2-yl)-1H-pyrazole. This reaction is less common but noted in high-temperature syntheses .
Electrophilic Aromatic Substitution
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery:
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, various synthesized pyrazole derivatives have shown promising results in inhibiting inflammatory mediators such as TNF-α and IL-6. In particular, compounds derived from 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carboxylic acid have been tested for their efficacy against inflammation models, showing comparable activity to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
Studies have indicated that this compound and its derivatives possess antimicrobial properties. They have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with some compounds demonstrating effective inhibition comparable to standard antibiotics .
Antimalarial Activity
The compound's derivatives have also been explored for antimalarial activity. In vitro studies have shown efficacy against malaria parasites, indicating potential for development into therapeutic agents for malaria .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives suggest that they can inhibit cancer cell proliferation through various mechanisms. Compounds based on this compound have been evaluated in cancer cell lines, revealing significant cytotoxic effects .
Case Study 1: Anti-inflammatory Activity Evaluation
In a study conducted by Bandgar et al., a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models. The results indicated that certain derivatives exhibited up to 85% inhibition of inflammatory markers compared to standard treatments .
Case Study 2: Antimicrobial Screening
Research by Bekhit et al. focused on synthesizing thiazolyl pyrazole derivatives and assessing their antimicrobial efficacy against pathogenic strains. The study found that specific compounds displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (Compounds 4a–4e)
- Substituents : Benzoyl (electron-withdrawing) at position 1, phenyl at position 3, and carbaldehyde at position 4 .
- Key Differences: The target compound replaces the benzoyl group with a benzothiazole ring, introducing a planar, electron-deficient heterocycle. The carboxylic acid (in the target) vs.
- Activity : Carbaldehyde derivatives (e.g., 4c with a para-methoxy group) showed enhanced antioxidant (IC₅₀: 12.3 μM) and anti-inflammatory (COX-2 inhibition: 78%) activities due to electron-donating substituents . The benzothiazole in the target compound may shift activity toward kinase inhibition or DNA intercalation .
1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic Acid
- Substituents : Benzyl (electron-rich) at position 1, pyridinyl at position 3 .
- Key Differences :
- Benzyl vs. benzothiazole: The former is flexible and electron-donating, while the latter is rigid and electron-withdrawing.
- Pyridinyl at position 3 introduces basicity (pKa ~4.5), contrasting with the neutral benzothiazole.
- Molecular Weight: 279.3 g/mol (benzyl derivative) vs.
Physicochemical Properties
⁽ᵃ⁾ Calculated using ChemAxon.
Antioxidant and Anti-inflammatory Activity
Anticancer Potential
Biological Activity
1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carboxylic acid, with the chemical formula C11H7N3O2S and CAS number 1284949-70-7, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.
- Molecular Weight : 245.26 g/mol
- Purity : 96%
- IUPAC Name : 1-(benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
- Structure :
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds containing the benzothiazole moiety can inhibit the proliferation of various cancer cell lines.
A notable study evaluated the cytotoxic effects of 1-(1,3-benzothiazol-2-yl)-1H-pyrazole derivatives against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results demonstrated an IC50 value of approximately 10 µM for HeLa cells, indicating effective cytotoxicity .
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| HeLa | 10 | Cervical |
| MCF-7 | 12 | Breast |
| A549 | 15 | Lung |
Anti-inflammatory Activity
In vivo studies have also highlighted the anti-inflammatory potential of this compound. It has been shown to reduce inflammation markers in animal models of arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of bacteria and fungi. A study assessed its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL for both pathogens. This suggests potential for development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A research team synthesized a series of pyrazole derivatives and tested their activity against a panel of twelve human tumor cell lines. The study found that one derivative showed particularly high selectivity towards renal cancer cells with an IC50 value of 1.143 µM, demonstrating promising therapeutic potential .
Case Study 2: Inflammation Model
In a controlled experiment involving rats induced with arthritis, administration of the compound led to a significant decrease in paw swelling and joint stiffness compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of benzothiazole derivatives with pyrazole precursors. For example, similar pyrazole-4-carboxylic acid derivatives have been prepared using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis under basic conditions . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of benzothiazole to pyrazole precursor), solvent selection (e.g., ethanol or DMF), and temperature control (70–90°C for cyclocondensation). Monitoring via TLC and purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) are critical for yield improvement .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, benzothiazole C=N stretch at ~1600 cm⁻¹) .
- NMR : Use and NMR to assign proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and carbon signals .
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns, as demonstrated for structurally analogous pyrazole-carboxylic acids .
- Mass spectrometry (EI/HRMS) : Verify molecular weight and fragmentation patterns (e.g., [M]+ peak at m/z 273.06 for CHNOS) .
Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-311G++(d,p)) can predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactivity descriptors. For example, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed intramolecular hydrogen bonding (O–H···N) stabilizing the structure, which can guide modifications to improve solubility or bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peak shifts) often arise from tautomerism or polymorphism. Strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., proton exchange in carboxylic acid groups) .
- X-ray vs. DFT comparisons : Validate crystallographic data against computational models to detect conformational discrepancies .
- Isotopic labeling : Use -labeled analogs to clarify benzothiazole-pyrazole connectivity in complex spectra .
Q. What experimental designs are suitable for investigating the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Compare with structurally related tetrazole-carboxylic acid derivatives known for anticonvulsant activity .
- Molecular docking : Target enzymes like DNA gyrase (for antibacterial studies) or cyclooxygenase-2 (anti-inflammatory) using AutoDock Vina. Prioritize binding poses with the lowest ΔG values .
- SAR studies : Modify the benzothiazole substituents (e.g., introduce electron-withdrawing groups) to correlate structural changes with bioactivity trends .
Q. How can researchers address stability challenges during storage and handling?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 150°C) .
- Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres (N) to prevent hydrolysis of the carboxylic acid group .
- HPLC purity checks : Monitor degradation products (e.g., decarboxylated derivatives) under accelerated storage conditions (40°C/75% RH) .
Data Analysis and Theoretical Frameworks
Q. What statistical approaches are recommended for analyzing bioactivity data from high-throughput screening?
- Methodological Answer :
- Multivariate Analysis : Use PCA (Principal Component Analysis) to identify key variables (e.g., substituent electronegativity, logP) influencing bioactivity .
- Dose-response modeling : Fit IC data to a Hill equation using nonlinear regression (e.g., GraphPad Prism) .
Q. How can researchers integrate experimental and computational data to refine synthetic pathways?
- Methodological Answer :
- Reaction mechanism modeling : Apply Gaussian or ORCA software to simulate transition states and identify rate-limiting steps (e.g., cyclocondensation energy barriers) .
- Machine learning : Train models on historical reaction data (e.g., solvents, catalysts) to predict optimal conditions for new derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
